molecular formula C24H35ClO9 B12455739 1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

Cat. No.: B12455739
M. Wt: 503.0 g/mol
InChI Key: GOADIQFWSVMMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dapagliflozin propanediol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine. This compound is also used to treat heart failure and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin propanediol involves several steps. One common method includes the preparation of an unprotected O-methyl compound, followed by the removal of the methyl group using triethyl silane and boron trifluoride etherate. The intermediate is then acetylated using acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP). Finally, the tetra-acetylated compound is deprotected using lithium hydroxide monohydrate to yield dapagliflozin .

Industrial Production Methods

Industrial production of dapagliflozin propanediol monohydrate involves optimizing the synthesis process to minimize impurities and improve yield. This includes the use of specific reagents and conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions are essential for understanding the stability and shelf-life of the compound .

Common Reagents and Conditions

Major Products Formed

The major degradation products formed from these reactions include various hydrolytic and oxidative by-products. These products are identified and quantified using chromatographic techniques .

Scientific Research Applications

Dapagliflozin propanediol has a wide range of scientific research applications:

Mechanism of Action

Dapagliflozin propanediol inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By blocking SGLT2, it reduces glucose reabsorption and promotes glucose excretion in the urine. This action helps in better glycemic control and reduces the workload on the heart and kidneys .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dapagliflozin propanediol is unique due to its specific pharmacokinetic profile and its ability to improve glycemic control while also providing cardiovascular and renal benefits. Its stability and manufacturability have been enhanced through the development of cocrystals and other formulations .

Properties

IUPAC Name

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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